Molecular Weight and Structural Complexity Differentiation vs. N-(4-Methylbenzyl)- and N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Analogs
The target compound possesses a molecular weight (MW) of 333.39 g·mol⁻¹, which is 90.13 Da higher than N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3, MW 243.26) and 104.16 Da higher than N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4, MW 229.23) [1]. The molecular formula C20H19N3O2 incorporates an N1-benzyl group (C7H7) and a C3-N-(4-methylbenzyl)carboxamide moiety, representing a dual-substitution pattern not present in either comparator compound [1]. This additional structural complexity provides greater conformational flexibility (5 rotatable bonds vs. 3 in CAS 845983-71-3) and enhanced potential for hydrophobic interactions with protein kinase ATP-binding pockets [2].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 333.39 g·mol⁻¹; C20H19N3O2; 5 rotatable bonds |
| Comparator Or Baseline | CAS 845983-71-3: 243.26 g·mol⁻¹; C13H13N3O2; 3 rotatable bonds. CAS 371221-70-4: 229.23 g·mol⁻¹; C12H11N3O2; 3 rotatable bonds |
| Quantified Difference | ΔMW = +90.13 Da (vs. CAS 845983-71-3); ΔMW = +104.16 Da (vs. CAS 371221-70-4); Δrotatable bonds = +2 |
| Conditions | Calculated molecular descriptors based on chemical structure; CAS registry data cross-validated from ChemSrc and Kuujia |
Why This Matters
The substantially higher molecular weight and dual-substitution architecture provide a distinct chemical space occupancy that can translate into differential kinase selectivity profiles — making this compound a non-interchangeable candidate in screening campaigns compared to simpler analogs, particularly for targets requiring extended hydrophobic contacts.
- [1] Kuujia.com. Compound datasheets for CAS 1049558-23-7, CAS 845983-71-3, and CAS 371221-70-4. Retrieved April 2026. View Source
- [2] Liang, C.; Li, Z. (Xcovery Holding Company, LLC). Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent 8,697,866 B2, 2014. (Describes structure-activity relationships of pyridazine-3-carboxamide derivatives with extended hydrophobic substituents for c-Met kinase inhibition.) View Source
